3-Bromo-2,6-dimethylaniline

Overview

Description

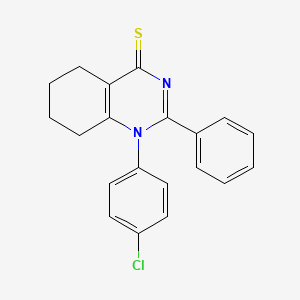

3-Bromo-2,6-dimethylaniline is an organic compound with the molecular formula C8H10BrN . It has a molecular weight of 200.08 . The IUPAC name for this compound is 3-bromo-2,6-dimethylaniline .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2,6-dimethylaniline consists of a benzene ring substituted with a bromine atom and two methyl groups . The SMILES string representation of this compound isCC1=C(N)C(C)=C(Br)C=C1 . Physical And Chemical Properties Analysis

3-Bromo-2,6-dimethylaniline is a liquid at room temperature . It has a density of 1.402 g/mL at 25 °C . The boiling point of this compound is 273.7±35.0 °C at 760 mmHg .Scientific Research Applications

- Application : It participates in fluorination using metal fluoride in the presence of a Pd (palladium) precatalyst based on 2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl (AdBrettPhos). This process leads to the preparation of 3-fluoro-N,N-dimethylaniline .

Fluorination Reactions

Safety and Hazards

3-Bromo-2,6-dimethylaniline is classified as harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and eye irritation . It is also suspected of causing cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

Mechanism of Action

Target of Action

3-Bromo-2,6-dimethylaniline is an organic compound It’s known that aniline derivatives can interact with various biological targets depending on their specific structures and functional groups .

Mode of Action

Aniline and its derivatives are known to undergo metabolic activation via N-hydroxylation of their amino groups . It’s plausible that 3-Bromo-2,6-dimethylaniline might undergo similar metabolic transformations, leading to interactions with its targets.

Biochemical Pathways

Aniline and its derivatives are known to be involved in various biochemical reactions, including those related to drug metabolism and detoxification .

Pharmacokinetics

They are primarily metabolized in the liver and excreted via the kidneys .

Result of Action

Aniline and its derivatives can cause various biological effects, including methemoglobinemia, a condition where an abnormal amount of methemoglobin is produced .

properties

IUPAC Name |

3-bromo-2,6-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRMPGSFIAVSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2819290.png)

![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2819292.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2819300.png)

![4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819303.png)

![4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2819306.png)